molecular formula C9H13BrN2S B3055164 [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide CAS No. 6326-49-4

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B3055164
CAS No.: 6326-49-4
M. Wt: 261.18 g/mol
InChI Key: MZOXOSCWJWKPGQ-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide (CAS: 6326-49-4) is a hydrobromide salt of a methanimidamide derivative. Its core structure consists of a methanimidamide group (HN=C(NH2)-) linked via a sulfanyl (-S-) group to a 2-phenylethyl substituent (C6H5-CH2-CH2-). The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications .

Properties

IUPAC Name

2-phenylethyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.BrH/c10-9(11)12-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOXOSCWJWKPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647693
Record name 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-49-4
Record name NSC30645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-phenylethylamine with carbon disulfide and subsequent treatment with hydrobromic acid. The reaction conditions often include:

Chemical Reactions Analysis

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
[(2-Phenylethyl)sulfanyl]methanimidamide HBr 2-Phenylethyl (C6H5-CH2-CH2-) Not reported Not reported Aromatic substituent, moderate lipophilicity
[(Diphenylmethyl)sulfanyl]methanimidamide HBr Diphenylmethyl (C6H5)2CH- Not reported Not reported Bulky aromatic, lower solubility
[(4-Fluorophenylmethyl)sulfanyl]methanimidamide HBr 4-Fluorobenzyl (FC6H4-CH2-) C8H10BrFN2S 265.14 Fluorinated aromatic, enhanced electronegativity
[(Cyclopropylmethyl)sulfanyl]methanimidamide HBr Cyclopropylmethyl (C3H5-CH2-) C5H13BrN2OS 229.14 Cycloalkyl, improved metabolic stability
(Dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide HBr Dodecyl + 4-methoxyphenylethyl C23H40BrN2OS 473.54 Long aliphatic chain, high lipophilicity

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., phenylethyl, fluorobenzyl) may enhance binding to biological targets due to π-π interactions, while aliphatic chains (e.g., dodecyl) increase lipophilicity and membrane permeability .
  • Halogenation : Fluorination (e.g., 4-fluorobenzyl) improves bioavailability and metabolic resistance due to fluorine’s electronegativity and small atomic radius .
  • Steric Effects : Bulky groups like diphenylmethyl reduce solubility but may enhance selectivity for specific targets .

Biological Activity

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant research findings.

Antibacterial Properties

Research indicates that compounds containing guanidinium groups, similar to this compound, exhibit significant antibacterial activity. For instance, a study identified a guanidinium-based antibiotic (referred to as L15) that demonstrated potent effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1.5 µM and against Escherichia coli with an MIC of 12.5 µM . This suggests that similar compounds may have comparable efficacy.

The mechanism of action for such compounds often involves targeting bacterial cell membranes or specific proteins critical for bacterial survival. In the case of L15, it was found to interact with the essential signal peptidase IB (SpsB), leading to dysregulated protein secretion and ultimately cell death . This highlights the importance of understanding how this compound could function at a molecular level.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the significance of the guanidinium moiety in enhancing antibacterial activity. The presence of this functional group is crucial for increasing cellular accumulation in Gram-negative bacteria, which is often a challenge in antibiotic development .

Study on Guanidinium Compounds

A comprehensive study focused on various guanidinium compounds revealed their potential as novel antibiotics. The findings suggested that these compounds could destabilize bacterial membranes through ionic interactions with negatively charged lipids . This property is particularly beneficial in combating multidrug-resistant strains.

Comparative Analysis Table

Compound NameMIC against MRSAMIC against E. coliMechanism of Action
This compoundTBDTBDTBD
L151.5 µM12.5 µMTargets SpsB and disrupts protein secretion

Note: TBD = To Be Determined; further research is needed to establish specific MIC values for this compound.

Implications for Future Research

The promising results from studies involving guanidinium compounds underline the need for further investigation into this compound. Future research should focus on:

  • In vitro and in vivo studies : To evaluate the efficacy and safety profile.
  • Detailed SAR analysis : To optimize the compound's structure for enhanced activity.
  • Mechanistic studies : To elucidate specific pathways affected by the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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